Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate, also known as MOC-Bn, is a chemical compound that has been widely used in scientific research for various purposes.
Scientific Research Applications
Anticancer Activity
1,2,4-Oxadiazole derivatives have been explored for their potential in cancer treatment. They exhibit anticancer properties by targeting various pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Activity
These compounds also show promise as anti-inflammatory agents. Their ability to modulate inflammatory responses makes them candidates for the treatment of chronic inflammatory diseases .
Anticonvulsant Activity
The anticonvulsant properties of 1,2,4-oxadiazole derivatives make them potential treatments for epilepsy and other seizure disorders .
Antiviral Activity
Research has indicated that 1,2,4-oxadiazole compounds can act against viruses, providing a pathway for the development of new antiviral drugs .
Antibacterial and Antifungal Activity
These derivatives have been shown to possess antibacterial and antifungal activities, which could lead to new treatments for bacterial and fungal infections .
Antidepressant and Anti-insomnia Activity
The compounds’ effects on central nervous system receptors suggest potential applications as antidepressants or anti-insomnia medications .
Analgesic Activity
Their analgesic properties indicate that 1,2,4-oxadiazole derivatives could be used to develop new pain-relief medications .
Anti-Alzheimer’s Activity
There is potential for these compounds to be used in the treatment of Alzheimer’s disease due to their interaction with various biological targets related to the disease .
Each application mentioned above is based on the general biological activities observed in 1,2,4-oxadiazole derivatives. For more specific information regarding “Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate”, further research and experimentation would be required.
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection. If inhaled, the victim should be removed to fresh air and kept at rest. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .
Mechanism of Action
Target of Action
It’s known that the compound is considered hazardous and may cause respiratory irritation , suggesting that it may interact with the respiratory system.
Biochemical Pathways
Given its potential respiratory effects , it may influence pathways related to respiratory function.
Result of Action
It’s known that the compound may cause respiratory irritation , suggesting that it may have some impact at the cellular level in the respiratory system.
properties
IUPAC Name |
methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-15-11(20-16-8)7-14-12(17)9-3-5-10(6-4-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCOKBIZQKJXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate |
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